4-(Benzyloxy)-N-propylaniline

Description

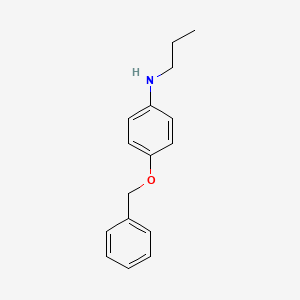

4-(Benzyloxy)-N-propylaniline is a substituted aniline (B41778) derivative that is gaining recognition as a versatile intermediate in the synthesis of elaborate organic molecules. Its structure is characterized by a central aniline core, modified with a benzyloxy group at the para position and a propyl group on the nitrogen atom. This arrangement of functional groups makes it a valuable precursor in various synthetic pathways.

Table 1: Physicochemical Properties of this compound

| Property | Value |

|---|---|

| CAS Number | 1225856-52-9 chemsrc.comarctomsci.com |

| Molecular Formula | C₁₆H₁₉NO chemsrc.comarctomsci.com |

| Molecular Weight | 241.33 g/mol chemsrc.com |

The significance of this compound in organic synthesis lies primarily in its utility as a scaffold for constructing larger, more complex molecules. Substituted anilines are a prevalent motif in pharmaceuticals and materials science, and this compound serves as a readily modifiable starting material. Research indicates its application as an intermediate in the preparation of isoindoline (B1297411) and isoquinoline (B145761) compounds, which are important classes of heterocyclic compounds often investigated for their biological activity. google.com

The synthetic utility of this compound is further highlighted by studies on related molecules. For instance, derivatives of 4-benzyloxyaniline are used in the synthesis of compounds with antimycobacterial properties. nih.gov The N-propyl group can also be a key feature in tuning the biological activity of molecules, as seen in studies of other N-alkylaniline derivatives. acs.org The presence of the benzyloxy group offers a protected phenol (B47542), which can be deprotected in later synthetic steps to reveal a reactive hydroxyl group, further expanding its synthetic potential. google.com

The chemical reactivity of this compound is dictated by its distinct structural components: the N-propylaniline core and the benzyloxy substituent.

The N-Propylaniline Moiety: The secondary amine is a key reactive site. The nitrogen atom can participate in various C-N bond-forming reactions, such as couplings with aryl halides or acylation reactions. escholarship.org The aniline ring is activated towards electrophilic aromatic substitution due to the electron-donating nature of the nitrogen and the benzyloxy group. This allows for the introduction of additional functional groups onto the aromatic ring.

The Benzyloxy Group: This group serves as a benzyl (B1604629) ether of a phenol. The benzyl group is a common protecting group for hydroxyls in organic synthesis because it is stable under a wide range of reaction conditions but can be readily removed by catalytic hydrogenation. This "deprotection" strategy unmasks the phenol for further reactions. Furthermore, the benzyloxy group itself can undergo oxidation to yield a benzaldehyde (B42025) derivative under specific conditions.

The interplay of these functional groups allows for a range of selective transformations, making this compound a versatile tool for the synthetic chemist. For example, the amine can be selectively acylated without affecting the ether linkage, or the aromatic ring can be functionalized via electrophilic substitution.

Table 2: Compound Names Mentioned in this Article

| Compound Name |

|---|

| This compound |

| 4-Benzyloxyaniline |

Structure

3D Structure

Properties

IUPAC Name |

4-phenylmethoxy-N-propylaniline | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H19NO/c1-2-12-17-15-8-10-16(11-9-15)18-13-14-6-4-3-5-7-14/h3-11,17H,2,12-13H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UBUXZFVTPVDBMG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCNC1=CC=C(C=C1)OCC2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H19NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

241.33 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Strategies for 4 Benzyloxy N Propylaniline and Analogues

Classical Synthetic Routes

Traditional approaches to the synthesis of 4-(benzyloxy)-N-propylaniline often rely on robust, well-established reactions. These methods typically involve sequential steps to build the molecule from simple, commercially available starting materials.

Multi-step Preparations from Readily Available Precursors

A common and logical approach to synthesizing this compound involves a multi-step sequence starting from inexpensive precursors like 4-nitrophenol (B140041). This strategy builds the molecule by installing the necessary functional groups in a stepwise fashion. libretexts.orggoogle.com

A typical synthetic sequence is as follows:

O-Benzylation : The synthesis begins with the protection of the hydroxyl group of 4-nitrophenol as a benzyl (B1604629) ether. This is achieved through a Williamson ether synthesis, where 4-nitrophenol is deprotonated with a base (e.g., potassium carbonate) and reacted with benzyl chloride to form 4-benzyloxynitrobenzene. google.com

Reduction of Nitro Group : The nitro group of 4-benzyloxynitrobenzene is then reduced to a primary amine. Common reducing agents for this transformation include tin(II) chloride, sodium dithionite, or catalytic hydrogenation (e.g., H₂ over Pd/C). This step yields the key intermediate, 4-benzyloxyaniline. google.com

N-Propylation : Finally, the propyl group is introduced onto the nitrogen atom of 4-benzyloxyaniline. This can be accomplished via nucleophilic substitution or reductive amination, as detailed in the following sections.

This multi-step approach is advantageous due to the low cost of starting materials and the reliability of each individual reaction. libretexts.org

Table 1: Example of a Multi-step Synthesis Pathway

| Step | Starting Material | Reagents | Product | Typical Yield |

|---|---|---|---|---|

| 1 | 4-Nitrophenol | Benzyl chloride, K₂CO₃, Ethanol | 4-Benzyloxynitrobenzene | >80% |

| 2 | 4-Benzyloxynitrobenzene | SnCl₂·2H₂O, Ethanol | 4-Benzyloxyaniline | >80% |

Nucleophilic Substitution Reactions in Aniline (B41778) Derivatization

Once the 4-benzyloxyaniline intermediate is obtained, the N-propyl group can be introduced via a direct nucleophilic substitution reaction. In this method, the nitrogen atom of the aniline acts as a nucleophile, attacking an electrophilic propyl source, typically an alkyl halide like 1-bromopropane (B46711) or 1-iodopropane.

The reaction generally requires a base to neutralize the hydrogen halide byproduct formed during the reaction, which prevents the protonation of the aniline starting material and drives the reaction to completion. Common bases include potassium carbonate or triethylamine. The primary challenge with this method is controlling the degree of alkylation, as the desired secondary amine product can react further to form a tertiary amine. However, by carefully controlling stoichiometry and reaction conditions, mono-alkylation can be favored. A published procedure for a similar N-alkylation involves reacting 4-benzyloxyaniline with an alkyl bromide in the presence of cesium fluoride in DMF at elevated temperatures, yielding the N-alkylated product in high yield. prepchem.com

Table 2: Nucleophilic N-Alkylation of Aniline Analogues

| Aniline Substrate | Alkylating Agent | Conditions | Product | Yield | Reference |

|---|---|---|---|---|---|

| Aniline | Benzyl alcohol | Cu-Chromite, K₂CO₃, 110°C | N-Benzylaniline | Good | tsijournals.com |

| 4-Benzyloxyaniline | 7-Bromoheptanenitrile | CsF, DMF, 100°C | 7-[(4-Benzyloxyphenyl)amino]heptanenitrile | 85% | prepchem.com |

Reductive Amination Approaches for N-Propyl Introduction

Reductive amination is a highly efficient and widely used method for forming carbon-nitrogen bonds and is a preferred route for the N-propylation of 4-benzyloxyaniline. researchgate.netorganic-chemistry.org This one-pot reaction involves two key steps:

Imine Formation : 4-Benzyloxyaniline is first reacted with propanal (propionaldehyde). The amine attacks the carbonyl carbon of the aldehyde, and after a series of proton transfers, a molecule of water is eliminated to form an intermediate imine.

In Situ Reduction : A reducing agent, present in the reaction mixture, reduces the newly formed imine to the corresponding secondary amine, this compound.

A key advantage of this method is that the reduction is typically performed in situ. Mild reducing agents such as sodium cyanoborohydride (NaBH₃CN), sodium triacetoxyborohydride (NaBH(OAc)₃), or α-picoline-borane are often used because they are selective for the protonated imine intermediate over the starting aldehyde, minimizing side reactions. organic-chemistry.org This method generally provides high yields and avoids the overalkylation issues sometimes encountered in direct nucleophilic substitution. reddit.com

Table 3: Common Reducing Agents for Reductive Amination

| Reducing Agent | Typical Solvent | Key Features |

|---|---|---|

| Sodium Cyanoborohydride (NaBH₃CN) | Methanol, Acetonitrile (B52724) | Effective at slightly acidic pH; toxic cyanide byproduct. |

| Sodium Triacetoxyborohydride (NaBH(OAc)₃) | Dichloromethane, THF | Milder, less toxic, does not require acidic conditions. |

| α-Picoline-Borane | Methanol, Water, or neat | Mild and efficient, can be used in green solvents. organic-chemistry.org |

Catalytic Synthesis Approaches

Modern synthetic chemistry has increasingly moved towards catalytic methods, which offer greater efficiency, selectivity, and functional group tolerance compared to classical routes. These approaches are highly relevant for the synthesis of complex aniline derivatives.

Transition Metal-Catalyzed Coupling Reactions for Aryl-N Bond Formation

The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of C-N bonds. wikipedia.orgopenochem.org This reaction has revolutionized the synthesis of aryl amines by allowing the coupling of an aryl halide or triflate with an amine. acsgcipr.org For the synthesis of this compound, this would involve the reaction between propylamine and an aryl electrophile such as 1-bromo-4-(benzyloxy)benzene.

The catalytic cycle involves the oxidative addition of the aryl halide to a Pd(0) complex, followed by coordination of the amine, deprotonation by a base (e.g., sodium tert-butoxide), and finally, reductive elimination to yield the N-aryl amine product and regenerate the Pd(0) catalyst. youtube.com The choice of phosphine ligand is critical to the success of the reaction, with bulky, electron-rich ligands like XPhos or SPhos often providing the best results. youtube.combeilstein-journals.org This method is valued for its broad substrate scope and tolerance of various functional groups. wikipedia.org

Table 4: Key Components of Buchwald-Hartwig Amination

| Component | Examples | Role in Reaction |

|---|---|---|

| Palladium Source | Pd(OAc)₂, Pd₂(dba)₃ | Catalyst precursor |

| Ligand | XPhos, SPhos, BINAP | Stabilizes Pd center, facilitates catalytic cycle |

| Base | NaOt-Bu, K₃PO₄, Cs₂CO₃ | Deprotonates the amine |

| Aryl Electrophile | Aryl bromides, chlorides, triflates | Source of the aryl group |

Organocatalytic Transformations in Aniline Synthesis

Organocatalysis, which utilizes small organic molecules as catalysts, has emerged as a powerful, metal-free alternative for various chemical transformations. While direct organocatalytic N-propylation of anilines is less common, organocatalysts are employed in related reactions that can be adapted for the synthesis of aniline derivatives. For instance, visible-light-induced N-alkylation of anilines using alcohols has been developed, avoiding the need for metal catalysts. nih.gov

Furthermore, organocatalysts like Brønsted acids or bases can be used to promote imine formation in reductive amination pathways under mild conditions. bris.ac.uk Research continues to expand the scope of organocatalysis, with new methods being developed for C-N bond formation that offer greener and more sustainable alternatives to traditional metal-catalyzed reactions.

Hydrogenation and Transfer Hydrogenation Methods for Functional Group Interconversion

Hydrogenation is a critical process in the synthesis of this compound and its analogues, primarily for the reduction of functional groups and the removal of protecting groups. The benzyl ether moiety, in particular, is often removed via hydrogenolysis to yield the corresponding phenol (B47542).

Catalytic hydrogenation is a widely employed method for debenzylation. For instance, in the synthesis of 4-hydroxy-N-isopropyltryptamine, the precursor 4-benzyloxy-N-isopropyltryptamine was deprotected using hydrogenation to remove the benzyl group and furnish the final product doaj.org. Similarly, patent literature describes the use of a 10% Palladium on carbon (Pd/C) catalyst under hydrogen pressure to remove a benzyl group in the synthesis of formoterol analogues google.com. This method is standard for converting benzyloxyanilines to their corresponding aminophenols.

Transfer hydrogenation offers a convenient alternative to using pressurized hydrogen gas. This technique employs a hydrogen donor molecule in the presence of a catalyst. N-Benzyloxycarbonyl and benzyl ester protecting groups are effectively removed by transfer hydrogenation using cyclohexene as the hydrogen donor with a 10% Pd/C catalyst rsc.org. For more robust protecting groups like benzyl ethers, freshly prepared palladium black catalyst is reported to be more rapid and effective than standard catalytic hydrogenation rsc.org. The mechanism for palladium-catalyzed transfer hydrogenolysis is well-established and involves steps like the sorption of a formate anion (if used as the hydrogen source) and the abstraction of a formyl hydrogen researchgate.net.

Hydrogenation is also pivotal for converting other functional groups during the synthesis of precursors. The reduction of a nitrile group to a primary amine is a key step in forming aniline analogues. For example, 4-(benzyloxy)benzylamines have been synthesized from 4-(benzyloxy)benzonitriles using lithium aluminum hydride (Li(AlH₄)) nih.gov. This reduction proceeds through an imine intermediate which is subsequently hydrolyzed nih.gov. Another common precursor synthesis involves the reduction of a nitro group. The synthesis of 4-benzyloxyaniline can be achieved through the reduction of 4-benzyloxy nitrobenzene google.com.

| Method | Catalyst/Reagent | Substrate Example | Product | Purpose |

| Catalytic Hydrogenation | 10% Pd/C, H₂ | 4-Benzyloxy-N-isopropyltryptamine | 4-Hydroxy-N-isopropyltryptamine | Debenzylation |

| Transfer Hydrogenation | Palladium Black, Cyclohexene | N-benzyl protected amines/ethers | Debenzylated amines/phenols | Debenzylation |

| Chemical Reduction | Li(AlH₄) | 4-(Benzyloxy)benzonitrile | 4-(Benzyloxy)benzylamine | Nitrile Reduction |

| Catalytic Hydrogenation | Pt/C, H₂ | Imine intermediate | Chiral Amine | Imine Reduction |

Regioselective and Chemoselective Synthetic Protocols

Regioselectivity and chemoselectivity are paramount in the synthesis of this compound to ensure the correct placement of the propyl group and to avoid unwanted side reactions. The primary challenge lies in the N-alkylation of 4-benzyloxyaniline.

Chemoselectivity: The starting material, 4-benzyloxyaniline, possesses two nucleophilic sites: the nitrogen of the amine and the oxygen of the benzyl ether. However, the ether oxygen is significantly less nucleophilic than the amine nitrogen, making N-alkylation the overwhelmingly favored reaction. The primary chemoselective challenge is to control the degree of alkylation. The reaction of 4-benzyloxyaniline with a propylating agent (e.g., 1-bromopropane) can potentially lead to a mixture of the desired mono-N-propylated product, the di-N-propylated tertiary amine, and unreacted starting material. To favor mono-alkylation, reaction conditions are optimized, typically by using a slight excess of the aniline relative to the alkylating agent and controlling the reaction temperature and time.

Regioselectivity: While the synthesis of the parent compound does not involve regioselectivity choices on an aromatic ring, the synthesis of its analogues often does. For example, in the synthesis of substituted 1,4-benzothiazines from 2-aminothiophenol, the strong nucleophilicity of the sulfur atom compared to the nitrogen atom directs the initial attack, thus ensuring a specific regiochemical outcome researchgate.net. This principle applies to many syntheses of complex analogues where multiple reactive sites are present. In the context of related heterocyclic compounds, the alkylation of a triazole ring can be directed to a specific nitrogen atom by carefully choosing the reaction conditions, demonstrating a high degree of regiocontrol researchgate.net. The chemoselective reaction of amides with electrophiles is another area where factors like the solvent, base, and the nature of the electrophile (governed by the Hard-Soft Acid-Base Principle) dictate whether N- or O-alkylation occurs mdpi.com. These principles are foundational for designing syntheses of complex analogues of this compound where precise control of substituent placement is required.

Advanced Synthetic Protocols and Yield Optimization Strategies

Optimizing the yield is a central goal in the synthesis of this compound. This involves careful selection of reagents, catalysts, and reaction conditions, as well as efficient purification methods.

Catalyst selection and reaction conditions are also crucial. A patented synthesis of a chiral amine analogue, (R)-N-benzyl-1-(4-methoxyphenyl)-2-propylamine, achieved a high yield of 85% with high enantioselectivity (>99.5%ee) google.com. This was accomplished through a hydrogenation reaction using a Pt/C catalyst, with the reaction temperature maintained at 60°C google.com.

The table below summarizes findings on how different parameters can influence reaction outcomes in analogous synthetic steps.

| Reaction Step | Reagents/Conditions | Yield | Observations | Reference |

| SN2 Benzylation | 4-cyanophenol, Benzyl bromides, K₂CO₃, Acetone (reflux) | 92-99% | High efficiency for ether formation. | nih.gov |

| Nitrile Reduction | 4-(benzyloxy)benzonitriles, Li(AlH₄), THF | 49-80% | Yield variation attributed to isolation procedures. | nih.gov |

| Nucleophilic Aromatic Substitution | 4-(benzyloxy)benzylamines, 2-alkyl-4-chloroquinolines, DIPEA, DMSO (150°C) | 26-48% | Yields impacted by the efficiency of column chromatography purification. | nih.gov |

| Reductive Amination | Chiral imine, H₂, 5% Pt/C, Methanol (60°C) | 85% | High yield and excellent stereoselectivity achieved under optimized conditions. | google.com |

| N-Alkylation | 4-benzyloxyaniline, 7-bromoheptanenitrile, CsF, DMF (100°C) | 85% | Good yield obtained after purification on silica gel. | prepchem.com |

Chemical Transformations and Reaction Mechanisms of 4 Benzyloxy N Propylaniline

Reactions at the Aniline (B41778) Nitrogen Center

The nitrogen atom of the N-propylaniline moiety is a key center of reactivity due to the presence of a lone pair of electrons and an attached hydrogen atom, making it nucleophilic and susceptible to substitution reactions.

The secondary amine functionality of 4-(benzyloxy)-N-propylaniline can readily undergo N-alkylation and N-acylation reactions.

N-Alkylation: The introduction of an alkyl group onto the nitrogen atom can be achieved by reacting the molecule with an alkyl halide. This reaction proceeds via a nucleophilic substitution mechanism, where the nitrogen lone pair attacks the electrophilic carbon of the alkyl halide. The presence of a base is often required to neutralize the hydrogen halide byproduct. The reaction converts the secondary amine into a tertiary amine.

N-Acylation: This is a fundamental transformation for amines, often used as a method to protect the amino group during multi-step syntheses. orientjchem.org The reaction involves treating this compound with an acylating agent, such as an acyl chloride or an acid anhydride. orientjchem.org The reaction is typically rapid and results in the formation of a stable amide. These reactions can often be carried out under catalyst-free conditions or in the presence of a mild base to scavenge the acidic byproduct. orientjchem.org

| Reaction Type | Reagent | Product Type | General Conditions |

|---|---|---|---|

| N-Alkylation | Alkyl Halide (e.g., CH₃I) | Tertiary Amine | Base (e.g., K₂CO₃), Solvent (e.g., Acetonitrile) |

| N-Acylation | Acyl Chloride (e.g., CH₃COCl) | Amide | Base (e.g., Pyridine) or neat |

| N-Acylation | Acid Anhydride (e.g., (CH₃CO)₂O) | Amide | Often catalyst-free, may use mild acid or base |

The secondary amine of this compound can react with carbonyl compounds like aldehydes and ketones. This type of reaction is known as an alkylimino-de-oxo-bisubstitution. wikipedia.org The reaction is typically acid-catalyzed and begins with the nucleophilic addition of the amine to the carbonyl carbon, forming a hemiaminal (or carbinolamine) intermediate. wikipedia.org

Because the starting amine is secondary, it lacks the second proton on the nitrogen necessary to be eliminated as water to form a neutral imine. Instead, the hemiaminal intermediate, upon protonation of the hydroxyl group and subsequent elimination of water, forms a resonance-stabilized iminium ion. This reaction is reversible and can be driven to completion by removing the water formed during the reaction. wikipedia.org

| Carbonyl Compound | Intermediate | Final Product | Key Reaction Features |

|---|---|---|---|

| Aldehyde (R-CHO) | Hemiaminal | Iminium Salt | Acid-catalyzed, reversible, water removal favors product |

| Ketone (R-CO-R') | Hemiaminal | Iminium Salt | Generally slower than with aldehydes |

Reactions of the Benzyloxy Aromatic Moiety

The molecule contains two aromatic rings: the N-propyl-substituted aniline ring and the benzyl (B1604629) ring of the ether linkage. Both are subject to distinct sets of reactions.

Electrophilic aromatic substitution (SEAr) is a characteristic reaction of benzene (B151609) and its derivatives, involving the replacement of a hydrogen atom on the aromatic ring with an electrophile. wikipedia.org The rate and regioselectivity of the substitution are heavily influenced by the substituents already present on the ring. makingmolecules.comlibretexts.org

Aniline Ring: This ring is highly activated towards electrophilic substitution due to the presence of two electron-donating groups: the N-propylamino group and the benzyloxy group. Both are powerful activating groups that direct incoming electrophiles to the ortho and para positions. makingmolecules.com Since the para position is already occupied by the benzyloxy group, substitution will be directed to the positions ortho to the N-propylamino group (C3 and C5) and ortho to the benzyloxy group (C3 and C5). The combined directing effect strongly favors substitution at the C3 and C5 positions. Common SEAr reactions include nitration, halogenation, sulfonation, and Friedel-Crafts alkylation and acylation. total-synthesis.comyoutube.com

Benzyl Ring: The benzyl ring is part of a benzyl ether. The -OCH₂- group attached to this ring is weakly deactivating. Therefore, electrophilic substitution on this ring will be slower than on unsubstituted benzene, and it will direct incoming electrophiles to the ortho and para positions.

| Reaction | Typical Reagents | Electrophile | Expected Product on Aniline Ring |

|---|---|---|---|

| Nitration | HNO₃, H₂SO₄ | NO₂⁺ | 3-Nitro-4-(benzyloxy)-N-propylaniline |

| Bromination | Br₂, FeBr₃ | Br⁺ | 3-Bromo-4-(benzyloxy)-N-propylaniline |

| Friedel-Crafts Acylation | RCOCl, AlCl₃ | RCO⁺ | 3-Acyl-4-(benzyloxy)-N-propylaniline |

The benzyl ether group is widely used as a protecting group for hydroxyls in organic synthesis because it is stable under many reaction conditions but can be removed selectively. organic-chemistry.org

Catalytic Cleavage: The most common method for cleaving benzyl ethers is catalytic hydrogenolysis. atlanchimpharma.com This involves reacting the compound with hydrogen gas in the presence of a metal catalyst, most commonly palladium on carbon (Pd/C). atlanchimpharma.com The reaction is typically clean and high-yielding, producing 4-(N-propylamino)phenol and toluene as byproducts. Other catalysts like Pearlman's catalyst (Pd(OH)₂/C) can also be used. atlanchimpharma.com

Non-Catalytic Cleavage: Benzyl ethers can also be cleaved under non-catalytic conditions.

Lewis Acids: Strong Lewis acids such as boron tribromide (BBr₃), boron trichloride (BCl₃), and boron trichloride-dimethyl sulfide complex (BCl₃·SMe₂) are effective for cleaving benzyl ethers. atlanchimpharma.comorganic-chemistry.org The mechanism involves coordination of the Lewis acid to the ether oxygen, followed by nucleophilic attack on the benzylic carbon. atlanchimpharma.com These methods are useful when catalytic hydrogenation is not feasible due to the presence of other reducible functional groups. organic-chemistry.org

Oxidative Cleavage: While simple benzyl ethers are relatively robust towards oxidative cleavage, reagents like 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) can be used, although they are more commonly employed for cleaving electron-rich p-methoxybenzyl (PMB) ethers. organic-chemistry.orgnih.gov

| Cleavage Method | Reagents | Mechanism Type | Key Advantages |

|---|---|---|---|

| Catalytic Hydrogenolysis | H₂, Pd/C | Reductive | Mild conditions, high yield |

| Lewis Acid Cleavage | BBr₃ or BCl₃ | Acid-mediated | Avoids use of H₂, useful for complex molecules organic-chemistry.org |

| Visible-Light Photocatalysis | Organophotocatalyst | Reductive | Greener, mild, non-hydrogenolytic alternative researchgate.net |

Reactions Involving the Propyl Aliphatic Chain

The N-propyl group is an aliphatic chain and is generally the least reactive part of the molecule. Its C-H bonds are strong and not adjacent to any activating groups that would facilitate easy functionalization. Significant reactions typically require harsh conditions that would likely affect the more sensitive aniline and benzyloxy moieties.

Potential reactions include free-radical halogenation at the methylene (B1212753) groups, which would require UV light or a radical initiator. However, achieving selectivity would be difficult, and such conditions could lead to degradation of other parts of the molecule. Oxidation of the propyl chain is also possible but would require powerful oxidizing agents and would likely be unselective, potentially leading to cleavage of the C-N bond or oxidation of the aromatic rings. Therefore, selective transformations of the propyl chain in the presence of the other functional groups are synthetically challenging.

Functionalization and Derivatization of the Alkyl Moiety

The N-propyl group of this compound is a site ripe for various chemical modifications, enabling the synthesis of a diverse range of derivatives. These transformations primarily target the C-H bonds of the propyl chain, with a particular emphasis on the α- and β-positions relative to the nitrogen atom.

Oxidative N-Dealkylation: One of the most significant metabolic transformations for N-alkylanilines is oxidative N-dealkylation, a process often catalyzed by enzymes such as cytochrome P450. mdpi.comnih.govencyclopedia.pub This reaction involves the removal of the N-propyl group to yield 4-(benzyloxy)aniline and propionaldehyde. The initial and rate-determining step is the abstraction of a hydrogen atom from the α-carbon of the propyl group. encyclopedia.pubrsc.org This generates a highly reactive carbon-centered radical intermediate which is then hydroxylated to form an unstable carbinolamine. encyclopedia.pubrsc.org Spontaneous decomposition of the carbinolamine leads to the final dealkylated product. encyclopedia.pub

C-H Activation for C-C Bond Formation: Recent advancements in catalysis have enabled the direct functionalization of C-H bonds in N-alkylamines. nih.gov For instance, a cooperative Lewis acid and organocopper catalysis system can promote the reaction of N-alkylanilines with terminal alkynes. nih.gov Applied to this compound, this methodology would likely lead to the formation of an N-propargylamine derivative through the activation of the α-C-H bond of the propyl group. This transformation proceeds without the need for an external oxidant. nih.gov

β-C–H Functionalization: While α-C-H activation is more common due to the stabilizing influence of the adjacent nitrogen atom, functionalization at the β-position of the N-propyl group is also achievable. nih.gov This can be accomplished using a catalyst system composed of two distinct Lewis acids. This approach allows for the enantioselective synthesis of β-substituted amine derivatives. nih.gov

Radical Reactions: The N-propyl group can also participate in radical-mediated reactions. For example, in the presence of a suitable radical initiator, addition reactions to unsaturated systems can occur. The reaction is initiated by the formation of a radical on the alkyl chain, which can then add across a double or triple bond. acs.orgpitt.edu

Below is a table summarizing potential functionalization reactions of the N-propyl moiety of this compound.

| Reaction Type | Reagents/Catalysts | Product Type |

| Oxidative N-Dealkylation | Cytochrome P450 mimics, Oxidizing agents | 4-(Benzyloxy)aniline |

| α-C-H Alkynylation | B(C6F5)3, Copper complex, Trimethylsilylalkyne | N-(1-alkynylpropyl)-4-(benzyloxy)aniline |

| β-C-H Functionalization | Dual Lewis acid catalysts, α,β-Unsaturated compounds | N-(2-substituted-propyl)-4-(benzyloxy)aniline |

| Radical Addition | Radical initiator, Alkene/Alkyne | N-(functionalized propyl)aniline |

Mechanistic Investigations of Key Chemical Transformations

Understanding the mechanisms of these transformations is crucial for controlling reaction outcomes and designing novel synthetic routes. This section delves into the elucidation of reaction pathways, the nature of intermediates, and the energetic profiles of these reactions.

Elucidation of Reaction Pathways and Intermediate Structures

Oxidative N-Dealkylation Pathway: The mechanism of cytochrome P450-catalyzed N-dealkylation has been a subject of extensive study, with two primary proposed pathways: single-electron transfer (SET) and hydrogen atom transfer (HAT). nih.govnih.gov Current evidence strongly supports the HAT mechanism, which involves the direct abstraction of a hydrogen atom from the α-carbon of the N-alkyl group by the iron-oxo species of the enzyme. rsc.orgnih.govnih.gov

The reaction proceeds through the following key steps:

Hydrogen Atom Abstraction: The active oxidant of the P450 enzyme abstracts a hydrogen atom from the carbon adjacent to the nitrogen (the α-carbon) of the N-propyl group. rsc.org This forms a carbon-centered radical.

Hydroxylation: The radical intermediate rapidly reacts with the hydroxyl radical equivalent on the enzyme to form a carbinolamine. rsc.org

Decomposition: The carbinolamine is unstable and spontaneously decomposes to yield 4-(benzyloxy)aniline and propionaldehyde. encyclopedia.pub

C-H Activation Pathway: The Lewis acid-promoted C-H activation for the synthesis of N-propargylamines is believed to proceed through the formation of an iminium ion intermediate. nih.gov

The proposed catalytic cycle involves:

Iminium Ion Formation: A Lewis acid, such as B(C6F5)3, facilitates the removal of a hydride from the α-position of the N-propyl group, generating a reactive iminium ion. nih.gov

Alkynylcopper Complex Formation: Concurrently, the copper catalyst reacts with the terminal alkyne to form a copper-alkynyl complex. nih.gov

Nucleophilic Addition: The alkynylcopper species then acts as a nucleophile, attacking the electrophilic iminium ion to form the new C-C bond and yield the N-propargylamine product. nih.gov

The key intermediates in these transformations are summarized in the table below.

| Transformation | Key Intermediate(s) |

| Oxidative N-Dealkylation | α-Carbon radical, Carbinolamine |

| α-C-H Alkynylation | Iminium ion, Copper-alkynyl complex |

Analysis of Transition States and Kinetic Parameters

Computational studies, often employing density functional theory (DFT), have been instrumental in elucidating the transition states and energetics of N-alkylaniline reactions. rsc.org

Kinetic Parameters: The kinetics of N-dealkylation reactions are often studied to understand the factors influencing reaction rates. For enzymatic reactions, Michaelis-Menten kinetics are typically observed. The rate of the reaction is dependent on the concentrations of both the substrate (this compound) and the enzyme. nih.gov In chemical C-H activation reactions, the reaction rate is influenced by the nature and concentration of the catalysts, the substrate, and the alkyne. nih.gov

The following table presents a conceptual overview of the kinetic parameters for the key transformations.

| Transformation | Rate-Determining Step | Key Kinetic Parameters |

| Oxidative N-Dealkylation | α-C-H bond cleavage | kcat, KM, Kinetic Isotope Effect |

| α-C-H Alkynylation | Likely nucleophilic addition | Rate constants dependent on catalyst and substrate concentrations |

Advanced Spectroscopic and Analytical Characterization Techniques

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical technique that provides detailed information about the molecular structure of a compound by probing the magnetic properties of atomic nuclei. For 4-(Benzyloxy)-N-propylaniline, a suite of NMR experiments, including 1H NMR, 13C NMR, and various two-dimensional (2D) techniques, is employed to map out the complete atomic connectivity.

¹H NMR for Proton Environment Analysis

¹H NMR spectroscopy is utilized to identify the number of distinct proton environments and their neighboring protons within the this compound molecule. The spectrum provides information on chemical shifts (δ), signal multiplicity (splitting patterns), and integration (relative number of protons).

The expected ¹H NMR spectrum would display signals corresponding to the protons of the N-propyl group, the benzyloxy group, and the disubstituted aniline (B41778) ring.

N-Propyl Group: This group would exhibit three distinct signals: a triplet for the terminal methyl (CH₃) protons, a sextet (or multiplet) for the methylene (B1212753) (CH₂) protons adjacent to the methyl group, and a triplet for the methylene (CH₂) protons directly attached to the nitrogen atom. The splitting patterns arise from spin-spin coupling with adjacent protons.

Benzyloxy Group: The methylene protons (CH₂) of the benzyl (B1604629) group would appear as a singlet, as they have no adjacent protons to couple with. The five protons of the phenyl ring of this group would typically appear as a multiplet in the aromatic region of the spectrum.

Aniline Ring: The four protons on the 1,4-disubstituted aniline ring would appear as two distinct doublets, characteristic of an AA'BB' system, in the aromatic region.

Table 1: Predicted ¹H NMR Signal Assignments for this compound

| Protons | Predicted Chemical Shift (ppm) | Predicted Multiplicity |

|---|---|---|

| Propyl CH₃ | ~0.9-1.0 | Triplet (t) |

| Propyl CH₂ (middle) | ~1.6-1.7 | Sextet (sxt) |

| Propyl N-CH₂ | ~3.0-3.1 | Triplet (t) |

| Benzyl O-CH₂ | ~5.0 | Singlet (s) |

| Aniline Ring H | ~6.6-6.9 | Doublet (d) |

| Aniline Ring H | ~6.8-7.1 | Doublet (d) |

¹³C NMR for Carbon Backbone Characterization

¹³C NMR spectroscopy provides information on the different carbon environments in the molecule. A proton-decoupled ¹³C NMR spectrum of this compound would show distinct signals for each unique carbon atom. Techniques like DEPT (Distortionless Enhancement by Polarization Transfer) can further distinguish between methyl (CH₃), methylene (CH₂), methine (CH), and quaternary carbons. uvic.ca

The carbon signals would correspond to:

N-Propyl Group: Three distinct signals for the three carbon atoms.

Benzyloxy Group: One signal for the methylene carbon and several signals for the carbons of the phenyl ring.

Aniline Ring: Four signals for the carbons of the disubstituted ring, two of which would be quaternary (non-protonated).

Table 2: Predicted ¹³C NMR Signal Assignments for this compound

| Carbon Atom | Predicted Chemical Shift (ppm) |

|---|---|

| Propyl CH₃ | ~11 |

| Propyl CH₂ (middle) | ~22 |

| Propyl N-CH₂ | ~45 |

| Benzyl O-CH₂ | ~70 |

| Aniline Ring C | ~113-115 |

| Aniline Ring C-O | ~152 |

| Aniline Ring C-N | ~142 |

| Benzyl Ring C | ~127-129 |

Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC) for Structural Connectivity

2D NMR techniques are crucial for assembling the complete molecular structure by establishing correlations between different nuclei.

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other (typically separated by two or three bonds). sdsu.edu For this compound, COSY would show correlations between the adjacent protons within the N-propyl group, confirming their connectivity. It would also show correlations between adjacent protons on the aromatic rings.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates protons with the carbon atoms to which they are directly attached (one-bond ¹H-¹³C correlations). sdsu.edu This allows for the unambiguous assignment of each proton signal to its corresponding carbon signal.

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight and elemental composition of a compound and can also provide structural information through fragmentation analysis.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the mass of the parent ion, allowing for the determination of the elemental formula of this compound. This technique can distinguish between compounds with the same nominal mass but different elemental compositions, providing a high degree of confidence in the molecular formula.

Table 3: HRMS Data for this compound

| Molecular Formula | Calculated Exact Mass |

|---|

Gas Chromatography-Mass Spectrometry (GC-MS) for Purity Assessment and Identification

Gas Chromatography-Mass Spectrometry (GC-MS) is a hybrid technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. sysrevpharm.org It is an effective method for assessing the purity of a sample of this compound. The gas chromatogram would show a primary peak corresponding to the target compound, with the retention time being a characteristic property under specific chromatographic conditions. Any impurities would appear as separate peaks.

The mass spectrometer detector provides a mass spectrum for each peak. The mass spectrum of this compound would show a molecular ion peak (M⁺) corresponding to its molecular weight. Additionally, a characteristic fragmentation pattern would be observed, which can be used to confirm the structure. Key fragmentation pathways would likely involve the cleavage of the benzylic C-O bond, leading to a prominent peak at m/z 91 (tropylium ion), and cleavage of the N-propyl chain.

Table 4: Compound Names Mentioned

| Compound Name |

|---|

| This compound |

| DEPT |

| COSY |

| HSQC |

Liquid Chromatography-Mass Spectrometry (LC-MS) for Complex Mixture Analysis

Liquid Chromatography-Mass Spectrometry (LC-MS) is a powerful analytical technique that combines the high separation capabilities of liquid chromatography with the sensitive and selective detection of mass spectrometry. cmro.in This combination is ideal for identifying and quantifying specific components within complex mixtures, such as reaction products, biological matrices, or environmental samples. lcms.cztraceorganic.com

In the analysis of this compound, an LC-MS method would typically employ a reversed-phase column (e.g., C18) to separate the compound from other components based on its moderate polarity. The mobile phase would likely consist of a gradient mixture of water and an organic solvent like acetonitrile (B52724) or methanol, often with a small amount of formic acid to facilitate protonation.

Upon elution from the LC column, the analyte enters the mass spectrometer source, typically an electrospray ionization (ESI) source, which generates gas-phase ions. For this compound, analysis in positive ion mode would be expected to produce a prominent protonated molecule, [M+H]⁺. Tandem mass spectrometry (LC-MS/MS) can be used for further structural confirmation by inducing fragmentation of the parent ion and analyzing the resulting product ions. cmro.innih.gov

The fragmentation of the this compound parent ion is predictable based on its structure. Key fragmentation pathways would include the cleavage of the benzyl group, the loss of the propyl group, and other characteristic fragmentations of the aniline core.

Table 1: Predicted LC-MS/MS Fragmentation Data for this compound (Based on a molecular weight of 241.33 g/mol )

| Ion | Predicted m/z | Description |

| [M+H]⁺ | 242.15 | Protonated parent molecule |

| [M-C₃H₇]⁺ | 199.10 | Loss of the propyl group from the nitrogen atom |

| [M-C₇H₇]⁺ | 151.09 | Cleavage of the benzyl group (tropylium ion fragment at m/z 91) |

| [C₇H₇]⁺ | 91.05 | Tropylium ion from benzylic cleavage |

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a fundamental technique used to identify the functional groups present in a molecule. khanacademy.org It works by measuring the absorption of infrared radiation by a sample at different wavelengths, which corresponds to the vibrational frequencies of specific chemical bonds. khanacademy.org While it can be challenging to identify ethers solely by IR spectroscopy due to other absorptions in the same region, the combination of bands provides a unique fingerprint. pressbooks.pub

The IR spectrum of this compound would exhibit characteristic absorption bands corresponding to its distinct structural features: the secondary amine, the aromatic rings, the ether linkage, and the alkyl chain. Phenyl alkyl ethers typically show two strong C-O stretching absorbances. pressbooks.pub

Table 2: Predicted Characteristic IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

| 3350 - 3450 | N-H Stretch | Secondary Amine |

| 3000 - 3100 | C-H Stretch | Aromatic C-H |

| 2850 - 2960 | C-H Stretch | Alkyl (Propyl) C-H |

| 1600 - 1620 | C=C Stretch | Aromatic Ring |

| 1500 - 1520 | C=C Stretch | Aromatic Ring |

| 1230 - 1270 | C-O Stretch | Aryl-Alkyl Ether (Asymmetric) pressbooks.pub |

| 1020 - 1060 | C-O Stretch | Aryl-Alkyl Ether (Symmetric) pressbooks.pub |

| 1250 - 1335 | C-N Stretch | Aromatic Amine |

| 690 - 770 | C-H Bending | Aromatic (Out-of-plane) |

The presence of a sharp to medium band in the 3350-3450 cm⁻¹ region would be indicative of the N-H stretch of the secondary amine. The C-O stretching bands of the benzyl ether are crucial identifiers, while multiple peaks in the fingerprint region (below 1500 cm⁻¹) would correspond to the complex vibrations of the entire molecular structure.

Raman Spectroscopy for Vibrational Fingerprinting

Raman spectroscopy is a light scattering technique that provides detailed information about a molecule's vibrational modes. horiba.com It is complementary to IR spectroscopy and is particularly sensitive to non-polar bonds and symmetric vibrations, such as those found in aromatic rings. spectroscopyonline.comnih.gov The resulting spectrum serves as a unique "fingerprint" for the compound. horiba.com

For this compound, Raman spectroscopy would be highly effective in characterizing the aromatic moieties. The aromatic ring stretching vibrations typically produce strong and sharp bands in the Raman spectrum. spectroscopyonline.com

Table 3: Predicted Prominent Raman Shifts for this compound

| Raman Shift (cm⁻¹) | Vibration Type | Functional Group / Moiety |

| ~3060 | C-H Stretch | Aromatic C-H |

| 2850 - 2960 | C-H Stretch | Alkyl (Propyl) C-H |

| ~1600 | Ring Stretch | Aromatic C=C (para-substituted) |

| ~1580 | Ring Stretch | Aromatic C=C (benzyl group) |

| ~1000 | Ring Breathing | Aromatic Ring (Trigonal) |

| 1230 - 1270 | C-O-C Stretch | Ether Linkage |

| 1250 - 1335 | C-N Stretch | Aromatic Amine |

The most intense bands would likely be the aromatic ring breathing mode around 1000 cm⁻¹ and the ring stretching modes near 1600 cm⁻¹. spectroscopyonline.com These distinct and sharp peaks are highly characteristic and useful for structural confirmation and identification.

X-ray Crystallography for Solid-State Structure Elucidation

Single-crystal X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms within a crystalline solid. This technique can provide unambiguous information on bond lengths, bond angles, and torsional angles, as well as details about intermolecular interactions such as hydrogen bonding and π-π stacking in the solid state.

To date, a crystal structure for this compound has not been reported in the crystallographic databases. If a suitable single crystal of the compound could be grown, X-ray diffraction analysis would be expected to reveal several key structural features:

Confirmation of Connectivity: It would definitively confirm the atomic connectivity, distinguishing it from any potential isomers.

Conformation: The analysis would reveal the preferred conformation of the flexible propyl and benzyloxy groups relative to the aniline ring.

Intermolecular Interactions: The N-H group of the secondary amine is capable of acting as a hydrogen bond donor. X-ray crystallography would identify if this group participates in hydrogen bonding with acceptor atoms on neighboring molecules, which would significantly influence the crystal packing.

π-π Stacking: The presence of two aromatic rings allows for potential π-π stacking interactions, which would also be clearly delineated by this method.

The successful application of this technique is entirely dependent on the ability to grow high-quality single crystals of the compound.

Advanced Derivatization Protocols for Chromatographic Analysis

Derivatization is a chemical modification technique used to alter an analyte to make it more suitable for a specific chromatographic analysis. libretexts.org For gas chromatography (GC), derivatization can increase the volatility and thermal stability of a polar compound. nih.govresearchgate.net For high-performance liquid chromatography (HPLC), it is often used to introduce a chromophore or fluorophore, enhancing UV or fluorescence detection and improving sensitivity. nih.govscribd.com

The secondary amine group in this compound is an ideal target for derivatization. Various reagents can react with the active hydrogen on the nitrogen to form a stable, easily detectable derivative.

Table 4: Derivatization Reagents for Chromatographic Analysis of Secondary Amines

| Reagent Class | Example Reagent | Purpose | Resulting Derivative |

| Acylating Agents | Pentafluorobenzoyl chloride | Enhances electron capture detection (GC-ECD) | N-acylated amide |

| Sulfonyl Chlorides | Dansyl chloride | Adds a highly fluorescent tag (HPLC-FLD) | Sulfonamide |

| Chloroformates | Propyl chloroformate | Increases volatility and stability for GC analysis | Carbamate (B1207046) phenomenex.com |

| Silylating Agents | N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) | Increases volatility for GC analysis | N-silylated amine nih.gov |

For trace analysis of this compound using HPLC, pre-column derivatization with dansyl chloride would be a highly effective strategy. The reaction, typically carried out under mild basic conditions, would yield a highly fluorescent dansyl sulfonamide derivative, allowing for quantification at very low concentrations using a fluorescence detector. For GC analysis, reaction with a chloroformate would produce a more volatile and thermally stable carbamate derivative suitable for separation and detection. phenomenex.com

Computational Chemistry and Theoretical Studies

Molecular Modeling and Intermolecular Interaction Studies

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This is particularly useful in understanding how a molecule like 4-(Benzyloxy)-N-propylaniline might interact with a catalyst's active site or a biological receptor's binding pocket.

In silico molecular docking studies on various aniline (B41778) derivatives have shown their potential to bind to different biological targets. For instance, docking studies of other aniline derivatives have been performed to evaluate their potential as antitubercular agents. ijprajournal.com These studies often identify key intermolecular interactions such as hydrogen bonds, hydrophobic interactions, and pi-pi stacking between the ligand and amino acid residues of the protein target. globalresearchonline.net For this compound, the benzyloxy group's aromatic ring could participate in pi-pi stacking interactions, while the secondary amine is a potential hydrogen bond donor. The propyl group and the benzyl (B1604629) moiety would likely engage in hydrophobic interactions. The outcomes of such docking studies are typically quantified by a docking score, which estimates the binding affinity.

Table 1: Representative Docking Scores and Interacting Residues for Analogous Aniline Derivatives

| Compound Class | Target Protein | Docking Score (kcal/mol) | Key Interacting Residues | Interaction Type | Reference |

|---|---|---|---|---|---|

| Aniline Derivatives | Tubercular protein | -5.64 to -6.74 | Ser, His, Ile | Hydrogen bonding | ijprajournal.com |

| 4-Anilinoquinazolines | DNA-gyrase | Not specified | Not specified | --- | nih.gov |

| Triazine-carbohydrazide Derivatives | Mycobacterial protein | Not specified | Not specified | --- | jusst.org |

This table presents data from studies on various aniline derivatives to illustrate the types of results obtained from molecular docking simulations.

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity Prediction

Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure (e.g., electron density, orbital energies) of molecules. These calculations are invaluable for predicting a molecule's reactivity and physical properties.

For this compound, DFT calculations would likely be used to determine the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies. The HOMO-LUMO energy gap is a crucial indicator of molecular stability and reactivity; a smaller gap suggests the molecule is more polarizable and reactive. The distribution of these frontier orbitals would reveal the most likely sites for electrophilic and nucleophilic attack. It is expected that the HOMO would be localized primarily on the electron-rich aniline ring and the nitrogen atom, while the LUMO might be distributed over the benzyloxy group's aromatic ring.

DFT is also employed to calculate various molecular properties that provide insight into the molecule's behavior.

Table 2: Predicted Electronic Properties from DFT Calculations on Aniline Analogs

| Property | Predicted Significance for this compound | Related Findings in Analogs | Reference |

|---|---|---|---|

| HOMO-LUMO Energy Gap | Indicates chemical reactivity and stability. | Quinoline derivatives have been studied to understand their electronic properties. | rsc.org |

| Molecular Electrostatic Potential (MEP) | Maps charge distribution to predict sites for intermolecular interactions. | Used to study quinazoline-4-one derivatives to find sites for radical scavenging. | sapub.org |

| Global Reactivity Descriptors | Includes electronegativity, chemical hardness, and softness to quantify reactivity. | Calculated for quinoline derivatives to understand their reaction potential. | rsc.org |

This table extrapolates expected findings for this compound based on DFT studies of structurally related heterocyclic and aniline compounds.

Conformational Analysis and Energy Landscape Mapping

The flexibility of the N-propyl and benzyloxy groups means that this compound can exist in multiple conformations. Conformational analysis aims to identify the most stable (lowest energy) three-dimensional arrangements of the atoms. Ab initio calculations can be used to investigate the rotational isomerism around the C-N bond of the amino group. nih.gov

By systematically rotating the key single bonds (e.g., C-N, C-O, and C-C bonds in the propyl chain) and calculating the energy at each step, a potential energy surface can be mapped. This map reveals the energy barriers between different conformations and identifies the global energy minimum, which corresponds to the most populated conformation in the gas phase. Such studies on N,N-diacylaniline derivatives have shown that steric and electronic effects can lead to significant twisting between the aromatic ring and the nitrogen substituents. arabjchem.org For this compound, the interplay between the bulky benzyloxy and propyl groups will likely result in a non-planar geometry around the nitrogen atom.

Reaction Mechanism Simulations and Transition State Identification

Computational chemistry can elucidate the step-by-step mechanism of chemical reactions, including the identification of transient intermediates and high-energy transition states. A relevant reaction for this compound is its synthesis via N-alkylation of 4-benzyloxyaniline with a propylating agent.

Mechanistic studies on the N-alkylation of anilines with alcohols, a process known as the "borrowing hydrogen" methodology, have been conducted. researchgate.net These studies suggest that the reaction often proceeds through the oxidation of the alcohol to an aldehyde, followed by the formation of an imine intermediate via condensation with the aniline. The final step is the reduction of the imine to the secondary amine. Computational simulations can model each of these steps, calculating the activation energies and geometries of the transition states. For instance, studies on iridium-catalyzed N-alkylation of aniline with benzyl alcohol have shown that the coordination of the imine intermediate to the metal center can be the rate-determining step. acs.org Similar computational approaches could be applied to understand the specific energetics of the N-propylation of 4-benzyloxyaniline.

Prediction of Spectroscopic Parameters from First Principles

Ab initio methods can predict spectroscopic data, such as NMR chemical shifts and IR vibrational frequencies, with a useful degree of accuracy. nih.gov The Gauge-Invariant Atomic Orbital (GIAO) method is a common approach for calculating NMR shielding tensors, which are then converted to chemical shifts. modgraph.co.uk

For this compound, GIAO calculations would predict the 1H and 13C NMR spectra. The accuracy of these predictions is generally good, although deviations can occur, particularly for protons attached to heteroatoms like the N-H proton, due to solvent effects and hydrogen bonding. nih.gov DFT calculations are also widely used to predict infrared spectra by calculating the vibrational frequencies and their corresponding intensities. Comparing the computed spectrum with an experimental one can aid in the assignment of vibrational modes to specific molecular motions. For example, DFT calculations have been successfully used to assign the C=O and C-C stretching vibrations in N,N-diacylaniline derivatives. arabjchem.org

Structure Reactivity Relationships and Design Principles in Chemical Synthesis

Analysis of Structural Features Influencing Chemical Reactivity and Selectivity

The chemical reactivity of 4-(Benzyloxy)-N-propylaniline is primarily dictated by the presence of three key structural components: the aniline (B41778) nitrogen, the electron-donating benzyloxy group, and the N-propyl substituent. The nucleophilicity of the aniline nitrogen is a central determinant of its reactivity, making it susceptible to reactions with various electrophiles.

The benzyloxy group at the para position significantly influences the electron density of the aromatic ring and the aniline nitrogen. Through resonance, the oxygen atom of the benzyloxy group donates electron density to the benzene (B151609) ring, thereby activating it towards electrophilic aromatic substitution. This activating effect also enhances the nucleophilicity of the aniline nitrogen, making it more reactive than unsubstituted aniline.

The N-propyl group, an alkyl substituent on the nitrogen atom, introduces both electronic and steric effects. Electronically, the propyl group is weakly electron-donating through an inductive effect, which further increases the electron density on the nitrogen atom and enhances its nucleophilicity. However, the steric bulk of the propyl group can hinder the approach of reactants to the nitrogen atom, thereby influencing the regioselectivity and rate of reactions.

| Structural Feature | Influence on Reactivity | Influence on Selectivity |

| Aniline Nitrogen | Nucleophilic center, participates in N-alkylation, acylation, etc. | Directs incoming electrophiles in aromatic substitution (ortho, para). |

| Benzyloxy Group | Electron-donating (resonance), activates the aromatic ring. | Strongly ortho-, para-directing in electrophilic aromatic substitution. |

| N-Propyl Group | Weakly electron-donating (induction), increases nitrogen nucleophilicity. | Steric hindrance can influence regioselectivity at the nitrogen and ortho positions. |

Investigation of Electronic and Steric Effects of Substituents on Reaction Outcomes

The electronic and steric effects of the benzyloxy and N-propyl substituents have a profound impact on the outcomes of chemical reactions involving this compound.

Electronic Effects: The primary electronic effect stems from the electron-donating nature of the benzyloxy group. This property increases the electron density on the aromatic ring and, by extension, the basicity and nucleophilicity of the aniline nitrogen. This enhanced nucleophilicity facilitates reactions such as N-alkylation and N-acylation. In a study on the synthesis of N-(4-(benzyloxy)benzyl)-4-aminoquinolines, it was observed that the electronic parameters of substituents on the benzyloxy ring did not significantly influence the conversion rates, suggesting that the inherent reactivity of the benzyloxyaniline core is robust nih.gov.

Steric Effects: The N-propyl group introduces significant steric hindrance around the nitrogen atom. This steric bulk can modulate the rate of reactions at the nitrogen center. For instance, in nucleophilic substitution reactions, a bulkier alkyl group on the nitrogen can decrease the reaction rate compared to a smaller substituent like a methyl group. A study on the reaction of phenyl 2,4,6-trinitrophenyl ethers with aniline and N-methylaniline showed a significant rate decrease with the N-methylated aniline, attributing this to increased steric hindrance in both the formation of the intermediate and the subsequent proton transfer rsc.org. It can be inferred that the larger N-propyl group in this compound would exert an even more pronounced steric effect.

The interplay of these effects is crucial in predicting reaction outcomes. For example, while the electronic effects of the benzyloxy group activate the aromatic ring for electrophilic substitution, the steric hindrance from the N-propyl group might favor substitution at the less hindered positions ortho to the benzyloxy group.

| Substituent | Electronic Effect | Steric Effect | Impact on Reaction Outcomes |

| Benzyloxy | Electron-donating (resonance) | Moderate | Activates aromatic ring, increases nitrogen nucleophilicity. |

| N-Propyl | Weakly electron-donating (induction) | Significant | Increases nitrogen nucleophilicity, hinders reactions at the nitrogen and ortho positions. |

Development of Design Principles for Modulating Chemical Transformations and Yields

Based on the understanding of the structure-reactivity relationships of this compound, several design principles can be formulated to control chemical transformations and optimize yields.

A plausible synthetic route to this compound involves a two-step process starting from 4-nitrophenol (B140041). The first step is the benzylation of 4-nitrophenol to form 4-benzyloxynitrobenzene, followed by reduction of the nitro group to an amine, and subsequent N-propylation. A patent describes the synthesis of the precursor, 4-benzyloxyaniline hydrochloride, from 4-nitrophenol, involving a benzyloxy reaction, a reduction reaction, and a salification reaction google.com.

For the N-propylation of 4-benzyloxyaniline, various methods can be employed. One common approach is the reaction with a propylating agent, such as 1-bromopropane (B46711) or propyl iodide, in the presence of a base to neutralize the generated acid. The choice of solvent and base can significantly impact the reaction yield and selectivity, minimizing side reactions like over-alkylation. Micellar catalysis has been shown to be effective for the selective N-alkylation of aniline, which could be a viable strategy to enhance the yield of the mono-propylated product nih.gov. Another approach involves the reductive amination of 4-benzyloxyaniline with propanal.

To maximize the yield of the desired product, the following principles should be considered:

Control of Stoichiometry: Careful control of the molar ratio of the aniline to the alkylating agent is crucial to minimize the formation of the di-propylated byproduct.

Choice of Reaction Conditions: Optimization of temperature, reaction time, and catalyst (if any) is essential. For instance, visible-light-induced N-alkylation of anilines has been developed as a metal-free and milder alternative to traditional methods nih.gov.

Selection of Reagents: The choice of the propylating agent and the base can influence the reaction rate and selectivity. For example, using a bulkier base might favor mono-alkylation due to steric hindrance.

Elucidation of Molecular Features Governing Synthetic Utility and Scope

The molecular features of this compound make it a versatile intermediate in organic synthesis. The presence of multiple reactive sites—the nucleophilic nitrogen, the activated aromatic ring, and the benzyloxy group—allows for a wide range of chemical modifications.

The aniline moiety can undergo a variety of transformations, including:

N-Acylation: Reaction with acyl chlorides or anhydrides to form amides.

N-Arylation: Participation in cross-coupling reactions (e.g., Buchwald-Hartwig amination) to form triarylamines.

Diazotization: Conversion of the amino group to a diazonium salt, which can then be subjected to various Sandmeyer-type reactions.

The activated aromatic ring is amenable to electrophilic substitution reactions, such as nitration, halogenation, and Friedel-Crafts reactions, allowing for further functionalization of the benzene ring.

The benzyloxy group serves as a protecting group for the phenolic hydroxyl group. It is stable under many reaction conditions but can be readily cleaved by catalytic hydrogenation to unveil the phenol (B47542), providing a handle for further synthetic manipulations.

The combination of these features makes this compound a valuable building block for the synthesis of more complex molecules, including pharmaceuticals, agrochemicals, and materials with specific electronic or optical properties. The ability to selectively functionalize different parts of the molecule by choosing appropriate reaction conditions is a key aspect of its synthetic utility.

Applications in Complex Organic Synthesis and Advanced Materials Science

4-(Benzyloxy)-N-propylaniline as a Versatile Synthetic Intermediate

This compound serves as a highly adaptable building block in multi-step organic synthesis. Its utility stems from the distinct reactivity of its constituent functional groups: the N-propylaniline moiety and the para-substituted benzyloxy group. The secondary amine is nucleophilic and can participate in a wide range of bond-forming reactions, while the electron-rich aromatic ring is primed for electrophilic substitution.

The benzyloxy group acts as a robust protecting group for the phenolic hydroxyl function. This protection is crucial in synthetic sequences where the presence of a free phenol (B47542) would interfere with other desired transformations. The benzyl (B1604629) ether is stable under a variety of reaction conditions but can be readily cleaved, typically through catalytic hydrogenation, to unveil the phenol for subsequent functionalization. This strategic deprotection allows for the late-stage introduction of new functionalities into a complex molecule. The synthesis of related benzyloxyanilines often starts from precursors like 4-nitrophenol (B140041), which undergoes benzylation followed by reduction of the nitro group to form the aniline (B41778) google.com.

Table 1: Physicochemical Properties of this compound

| Property | Value |

|---|---|

| CAS Number | 1225856-52-9 |

| Molecular Formula | C₁₆H₁₉NO |

| Molecular Weight | 241.33 g/mol |

| IUPAC Name | this compound |

Note: Data sourced from publicly available chemical databases.

Role in the Construction of Heterocyclic Systems

Aniline and its derivatives are foundational precursors in the synthesis of a vast array of nitrogen-containing heterocyclic compounds, which form the core of many pharmaceuticals and biologically active molecules. The structure of this compound makes it a suitable candidate for constructing such systems.

While direct studies detailing the use of this compound in heterocyclic synthesis are specific, the reactivity of analogous structures provides a clear indication of its potential. For instance, substituted anilines are key components in the synthesis of quinoline and tetrahydroquinoline frameworks. Research has shown that N-benzyl derivatives of anilinopropanamides can undergo facile ring closure to form 4-hydroxy-4-N-benzylamino-1,2,3,4-tetrahydroquinolines researchgate.net. Similarly, related 4-(benzyloxy)benzylamines are used in nucleophilic aromatic substitution reactions with 2-alkyl-4-chloroquinolines to produce N-(4-(benzyloxy)benzyl)-4-aminoquinolines, a class of compounds investigated for antimycobacterial activity nih.gov. These examples highlight a well-established synthetic strategy where the aniline nitrogen acts as a nucleophile to forge new carbon-nitrogen bonds, leading to the formation of heterocyclic rings. The N-propyl and benzyloxy groups of this compound would serve to introduce specific steric and electronic properties into the final heterocyclic product.

Application in the Synthesis of Functional Organic Molecules

The utility of this compound extends to the synthesis of complex, functional organic molecules that are not necessarily heterocyclic. Its role as a protected bifunctional reagent allows for its incorporation into larger molecular scaffolds. The N-propyl group can influence solubility and steric interactions, while the protected phenol offers a site for future modification.

Derivatives of 4-benzyloxyaniline are employed as intermediates in the synthesis of molecules with defined biological or chemical functions. For example, they have been used to prepare N-(4-phenoxyphenyl)benzenesulfonamide derivatives, which have been explored as potential antagonists for the nonsteroidal progesterone receptor chemicalbook.com. In another application, chiral amines derived from related structures are coupled with other intermediates to synthesize anti-asthma drugs like (R,R)-formoterol google.com. These precedents suggest that this compound could be a valuable intermediate for introducing the N-propyl-4-aminophenoxy moiety into new therapeutic agents or functional materials, with the benzyloxy group being removed at a strategic point in the synthesis to reveal a reactive hydroxyl group.

Potential Integration in Polymer and Nanomaterial Synthesis

In the field of materials science, aniline derivatives are well-known monomers for the production of conducting polymers, most notably polyaniline. The polymerization typically proceeds through the oxidative coupling of aniline units. The presence of substituents on the nitrogen atom and the aromatic ring can significantly modify the properties of the resulting polymer, such as solubility, processability, and conductivity.

There is potential for this compound to be used as a functional monomer in the synthesis of novel polymers. The polymerization of N-substituted anilines, such as poly(N-ethylaniline) and poly(N-propylaniline), has been reported to yield materials with distinct morphologies and properties, including the formation of nanoparticles researchgate.net. Integrating this compound into such a polymer could create a material with tailored characteristics. The bulky benzyloxy groups could influence polymer chain packing and solubility, while their subsequent removal via hydrogenation would yield a phenolic polymer, poly(4-hydroxy-N-propylaniline), with reactive sites for cross-linking or grafting other molecules. Furthermore, block copolymers incorporating related structures have been used to form nanoparticles through polymerization-induced self-assembly (PISA), suggesting a pathway for creating advanced nanomaterials from monomers like this compound whiterose.ac.uk.

Emerging Research Frontiers and Future Perspectives

Development of Sustainable and Atom-Economical Synthetic Approaches

The synthesis of N-alkylanilines, including 4-(Benzyloxy)-N-propylaniline, has traditionally relied on methods that are often energy-intensive and generate considerable chemical waste. The principles of green chemistry are driving the development of more sustainable and atom-economical synthetic routes. Atom economy, a concept that emphasizes the maximization of the incorporation of all materials used in the synthesis into the final product, is a key metric in this endeavor.

Several innovative approaches are being explored for the synthesis of aniline (B41778) derivatives that could be applied to this compound:

Electrochemical Synthesis: Researchers are investigating electrochemical methods that use electricity to drive chemical reactions. For instance, a greener method for producing anilines from nitrobenzenes at room temperature and pressure has been demonstrated using a redox mediator. This process, which involves passing an electrical current through water with a dissolved mediator, can achieve high yields and selectivity, significantly reducing the energy requirements and by-products associated with traditional high-pressure hydrogenation.

Iron-Promoted C-H Amination: The direct functionalization of carbon-hydrogen (C-H) bonds is a highly sought-after strategy in organic synthesis due to its efficiency. Mild, iron-mediated intermolecular C-H amination of arenes offers a direct route to unprotected N-methylanilines. This method utilizes a benign iron salt as a catalyst and can be performed under air, showcasing its potential for broader applications in the synthesis of various N-alkylanilines.

Biocatalysis: Enzymes are increasingly being used as catalysts in organic synthesis due to their high selectivity and ability to function under mild conditions. Biocatalytic approaches, such as the use of horseradish peroxidase for the polymerization of aniline monomers, demonstrate the potential of enzymes in forming C-N bonds. While directly applied to polymer synthesis, the underlying principles of enzymatic C-N bond formation could be adapted for the synthesis of discrete molecules like this compound.

| Sustainable Synthetic Approach | Key Advantages | Potential Application to this compound Synthesis |

| Electrochemical Synthesis | Mild reaction conditions, high selectivity, reduced energy consumption, use of renewable electricity. | Synthesis from 4-benzyloxynitrobenzene. |

| Iron-Promoted C-H Amination | Direct functionalization of C-H bonds, use of an inexpensive and benign iron catalyst. | Direct propylation of 4-benzyloxyaniline. |

| Biocatalysis | High selectivity, mild reaction conditions, environmentally friendly catalysts (enzymes). | Enzymatic N-propylation of 4-benzyloxyaniline. |

Exploration of Novel Catalytic Systems for Enhanced Efficiency

The efficiency of chemical synthesis is heavily reliant on the performance of catalysts. The development of novel catalytic systems that offer higher activity, selectivity, and stability is a major focus of research for the synthesis of N-alkylanilines.

Recent advancements in catalysis relevant to the synthesis of this compound include:

Copper-Catalyzed C-N Bond Formation: Copper is an abundant and relatively inexpensive metal, making it an attractive alternative to precious metal catalysts. Copper-catalyzed radical reactions involving N-centered radicals have emerged as a sustainable and promising approach for constructing C-N bonds. These reactions show broad applicability and can be used with various nitrogen sources.

Photocatalysis: The use of light to drive chemical reactions offers a green and efficient alternative to traditional thermal methods. Photocatalytic C-N bond coupling reactions have been developed that can proceed under mild conditions. These reactions often utilize photoredox catalysts that, upon irradiation with visible light, can promote the formation of radical species that lead to the desired C-N bond formation.

Non-Noble Metal Catalysts for Reductive Amination: Reductive amination is a common method for synthesizing amines. While often relying on precious metals like palladium, significant efforts are being made to develop catalysts based on more abundant and less expensive metals such as nickel, cobalt, and iron. These catalysts have shown promise in the reductive amination of aldehydes and ketones with nitro compounds. For the synthesis of this compound, this could involve the reaction of 4-benzyloxyaniline with propanal using such a catalyst.

Zeolite-Based Catalysts: Zeolites are porous aluminosilicate (B74896) materials that can act as shape-selective catalysts. In the synthesis of N-alkylanilines from aniline and alcohols, zeolite-based catalysts have been shown to be effective. The acidic properties of zeolites can be tuned to favor the desired N-alkylation reaction.

Integration with Machine Learning and Artificial Intelligence for Accelerated Discovery

The fields of machine learning (ML) and artificial intelligence (AI) are beginning to revolutionize chemical research by accelerating the discovery and optimization of new molecules and reactions.

For a compound like this compound, AI and ML can be integrated in several ways:

Predicting Reaction Performance: Machine learning models, particularly random forest algorithms, have been successfully used to predict the performance of synthetic reactions, such as the Buchwald-Hartwig cross-coupling for C-N bond formation. By training on high-throughput experimental data, these models can predict which catalyst and reaction conditions will be optimal for a given set of reactants, significantly reducing the amount of time and resources spent on reaction optimization.

Catalyst Design: AI is being used to design new and more efficient catalysts. By analyzing large datasets of catalyst structures and their performance, machine learning algorithms can identify key features that lead to high activity and selectivity. This data-driven approach can guide the design of novel catalysts for C-N coupling reactions.

Automated Synthesis: AI-powered closed-loop systems that integrate automated synthesis, characterization, and optimization are being developed. These systems can autonomously plan and execute experiments, analyze the results, and then use that information to design the next set of experiments, leading to a much faster development cycle for new chemical syntheses.

| AI/ML Application | Description | Potential Impact on this compound Research |